molecular formula C18H17ClN4OS B3012661 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone CAS No. 400075-02-7

3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone

Cat. No. B3012661
CAS RN: 400075-02-7
M. Wt: 372.87
InChI Key: REVQVOOBZMECCU-UHFFFAOYSA-N
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Description

The compound of interest, 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone, is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. The structure of this compound suggests potential pharmacological applications, given the presence of a pyridinone moiety and a triazole ring, both of which are common in various therapeutic agents .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from simple precursors such as 2-cyanopridine. For instance, 3-(pyridin-2-yl)-1,2,4-triazole derivatives have been synthesized through reactions with different chloro-methyl pyridines . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach involving the formation of a triazole ring followed by subsequent functionalization steps would be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using various spectroscopic techniques, including IR, NMR, and UV-Visible spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a similar molecule, 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, was determined to crystallize in the monoclinic system with space group C 2/c . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of the triazole ring in such compounds is often explored through various chemical reactions. For instance, the oxidative coupling of 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one with alkanones in the presence of palladium(II) has been reported, leading to the formation of novel complexes . This suggests that the triazole moiety can participate in complexation reactions with transition metals, which could be useful in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. Theoretical studies using Density Functional Theory (DFT) have provided insights into the electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential maps, and thermodynamic properties of these molecules . These properties are essential for understanding the behavior of the compounds under different conditions and can predict their reactivity and stability.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of similar compounds involving 1,2,4-triazole rings has been explored, emphasizing their chemical characterization through methods like IR spectroscopy, NMR, and X-ray diffraction. These studies contribute to understanding the chemical properties and potential applications of such compounds (Akkurt et al., 2005).

Anticonvulsant and Antitumor Activities

  • Investigations have shown that certain derivatives of this compound exhibit significant anticonvulsant and antitumor activities. This suggests potential therapeutic applications in the treatment of seizures and cancer (Arora & Knaus, 1999), (Rui, 2008).

Antimicrobial and Antiviral Applications

  • Certain triazole derivatives, closely related to the compound , have demonstrated promising antimicrobial and antiviral properties. This highlights their potential use in developing new antimicrobial and antiviral agents (Bayrak et al., 2009).

Corrosion Inhibition

  • Studies have shown that compounds similar to 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. This suggests their potential application in industrial corrosion protection (Orhan et al., 2012).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-3-10-23-16(20-21-18(23)25-2)15-5-4-11-22(17(15)24)12-13-6-8-14(19)9-7-13/h3-9,11H,1,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQVOOBZMECCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CC=C)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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